2-(Anthracen-1-YL)propane-2-peroxol
Overview
Description
2-(Anthracen-1-YL)propane-2-peroxol is an organic compound characterized by the presence of an anthracene moiety attached to a propane-2-peroxol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Anthracen-1-YL)propane-2-peroxol typically involves the reaction of anthracene with appropriate peroxides under controlled conditions. One common method involves the use of hydrogen peroxide in the presence of a catalyst to facilitate the formation of the peroxol group. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene at low temperatures to ensure the stability of the peroxol group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(Anthracen-1-YL)propane-2-peroxol undergoes various chemical reactions, including:
Oxidation: The peroxol group can be oxidized to form more stable oxygenated derivatives.
Reduction: The compound can be reduced to remove the peroxol group, yielding anthracene derivatives.
Substitution: The anthracene moiety can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of anthracene and its derivatives.
Substitution: Formation of brominated or nitrated anthracene derivatives.
Scientific Research Applications
2-(Anthracen-1-YL)propane-2-peroxol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photonic devices.
Mechanism of Action
The mechanism of action of 2-(Anthracen-1-YL)propane-2-peroxol involves its interaction with molecular targets such as enzymes and receptors. The peroxol group can generate reactive oxygen species, leading to oxidative stress in biological systems. This oxidative stress can induce apoptosis in cancer cells or inhibit the growth of microorganisms. The anthracene moiety can intercalate with DNA, disrupting its function and leading to cell death.
Comparison with Similar Compounds
Similar Compounds
Anthracene: A polycyclic aromatic hydrocarbon with similar structural features but lacking the peroxol group.
Anthraquinone: An oxidized derivative of anthracene with different chemical properties.
2-(Anthracen-2-YL)propane-2-peroxol: A positional isomer with the peroxol group attached at a different position on the anthracene ring.
Uniqueness
2-(Anthracen-1-YL)propane-2-peroxol is unique due to the presence of both the anthracene moiety and the peroxol group, which confer distinct chemical reactivity and potential applications. Its ability to generate reactive oxygen species and intercalate with DNA sets it apart from other similar compounds, making it a valuable compound for research in various scientific fields.
Properties
IUPAC Name |
1-(2-hydroperoxypropan-2-yl)anthracene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O2/c1-17(2,19-18)16-9-5-8-14-10-12-6-3-4-7-13(12)11-15(14)16/h3-11,18H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXLXRDQNNFGYLW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC2=CC3=CC=CC=C3C=C21)OO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10722882 | |
Record name | 2-(Anthracen-1-yl)propane-2-peroxol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10722882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
880643-78-7 | |
Record name | 2-(Anthracen-1-yl)propane-2-peroxol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10722882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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